molecular formula C8H14ClNO3 B13074446 (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate

(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate

Cat. No.: B13074446
M. Wt: 207.65 g/mol
InChI Key: VHFSAFNPXFRUNE-KNVOCYPGSA-N
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Description

(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . This compound is characterized by its specific stereochemistry, which is indicated by the (3R,5s) configuration. It is a white to pale yellow powder and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of 3,5-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted morpholine derivatives.

    Oxidation Reactions: Products include oxidized morpholine derivatives.

    Reduction Reactions: Products include reduced morpholine derivatives.

Scientific Research Applications

(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

chloromethyl (3R,5S)-3,5-dimethylmorpholine-4-carboxylate

InChI

InChI=1S/C8H14ClNO3/c1-6-3-12-4-7(2)10(6)8(11)13-5-9/h6-7H,3-5H2,1-2H3/t6-,7+

InChI Key

VHFSAFNPXFRUNE-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1C(=O)OCCl)C

Canonical SMILES

CC1COCC(N1C(=O)OCCl)C

Origin of Product

United States

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